3-氟苯-1,2-二胺

描述

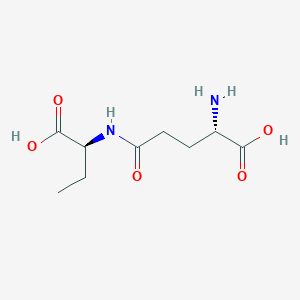

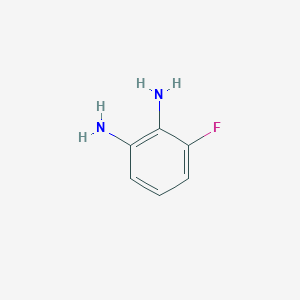

3-Fluorobenzene-1,2-diamine is a fluorinated aromatic compound that is of interest in various chemical syntheses. While the provided papers do not directly discuss 3-Fluorobenzene-1,2-diamine, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and application.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves palladium-catalyzed reactions, as seen in the diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) . This method generates cyclic diamine derivatives, which suggests potential pathways for synthesizing 3-Fluorobenzene-1,2-diamine. Another approach involves the reduction of a dinitro-compound synthesized by coupling chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base . This method could potentially be adapted for the synthesis of 3-Fluorobenzene-1,2-diamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be complex, as demonstrated by the synthesis of a tetraphenylbenzidine derivative . The compound exhibits a centrosymmetric framework with a biphenyl bridge and fluorinated diphenylamine moieties. This suggests that 3-Fluorobenzene-1,2-diamine could also have interesting structural features, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Fluorinated aromatic compounds participate in various chemical reactions. For instance, the use of 2-Fluoro-1,3,5-trinitrobenzene as a condensing reagent for peptide synthesis indicates the reactivity of fluorinated aromatics in amide bond formation . Similarly, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine involves a two-step process starting from a trifluoromethylbenzylamine and 1-fluoro-2-nitrobenzene . These reactions highlight the potential reactivity of 3-Fluorobenzene-1,2-diamine in forming bonds with various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For example, soluble fluoro-polyimides derived from fluorinated aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The fluorinated tetraphenylbenzidine derivative is noted for its intense blue fluorescence . These properties suggest that 3-Fluorobenzene-1,2-diamine could also display unique physical and chemical characteristics, making it valuable for applications requiring specific performance criteria.

科学研究应用

使用部分氟化苯的金属有机化学: 氟苯如氟苯 (FB) 和 1,2-二氟苯因其在金属有机化学和基于过渡金属的催化中的用途而越来越受到认可。它们的氟取代基减少了来自芳烃的 π 电子密度捐赠,从而能够与金属中心弱结合。这些性质使它们能够作为非配位溶剂或金属配合物中易于取代的配体 (Pike, Crimmin, & Chaplin, 2017).

氟化聚酰亚胺的合成和性质: 由 2,2'-双(氟烷氧基)苯并胺制成的新型聚酰亚胺在电子学中显示出有希望的应用。这些衍生自各种氟烷氧基的材料表现出低介电常数、吸湿性、热稳定性和热膨胀系数的良好组合,使其成为电子应用的潜在下一代材料 (Feiring, Auman, & Wonchoba, 1993).

结晶氟苯中的 C−H···F 相互作用: 对结晶氟苯(包括 1,2-二氟苯)中的 C−H···F−C 相互作用的研究突出了它们的弱受体能力。这些化合物形成了关键的决定结构的分子间相互作用,这在有机化合物的晶体学中很重要 (Thalladi et al., 1998).

手性 1,3-二胺合成: 一种合成手性 1,3-二胺的新方法涉及氟化苯配合物中氟的亲核芳香亲位取代。这种方法对于制造氟化药物很有趣,展示了氟苯衍生物在有机合成中的多功能性 (Braun et al., 2008).

源自氟化二胺的可溶性氟聚酰亚胺: 由含氟芳香二胺(如 1,3-双(4-氨基-2-三氟甲基苯氧基)苯)合成的氟聚酰亚胺表现出优异的热稳定性、低吸湿性和高湿热稳定性。这些特性使它们适用于这些特性至关重要的应用 (Xie et al., 2001).

作用机制

Mode of Action

It’s known that fluorinated compounds often act through electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

The pharmacokinetic properties of 3-Fluorobenzene-1,2-diamine include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a log P value (a measure of lipophilicity) of 1.07, indicating moderate lipophilicity . This can influence its distribution in the body and its ability to cross biological membranes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluorobenzene-1,2-diamine. For instance, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, the presence of other substances, such as food or other drugs, can influence its absorption and metabolism .

安全和危害

未来方向

属性

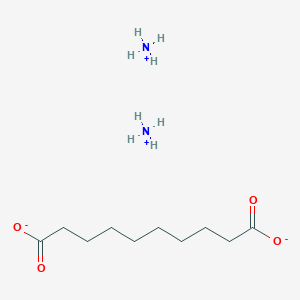

IUPAC Name |

3-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSCBKGRGMBEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382329 | |

| Record name | 3-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorobenzene-1,2-diamine | |

CAS RN |

18645-88-0 | |

| Record name | 3-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。